5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide
Description
5-Bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide is a nicotinamide derivative characterized by a brominated pyridine core substituted with a hydroxy-pentyl chain bearing a thiophene moiety. This compound is synthesized via nucleophilic substitution or coupling reactions, as described in U.S. Patent No. 8,829,195, where bromo-nicotinamide intermediates are reacted with hydroxylated alkyl-thiophene precursors under controlled conditions .
Properties
IUPAC Name |
5-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2S/c16-13-8-12(9-17-10-13)15(20)18-5-3-11(4-6-19)14-2-1-7-21-14/h1-2,7-11,19H,3-6H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBJTNIRLWPQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC(=CN=C2)Br)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide typically involves multiple steps. One common approach includes the following steps:
Thiophene Introduction: The thiophene ring is incorporated through a series of reactions involving thiophene derivatives.
Hydroxylation: Introduction of the hydroxyl group at the desired position.
Coupling Reaction: The final step involves coupling the modified nicotinamide with the thiophene derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted nicotinamide derivatives.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide is as a building block in organic synthesis. It serves as a precursor for the development of more complex molecules through:
- Coupling Reactions : The compound can participate in coupling reactions to form larger molecular structures.
- Functional Group Transformations : The bromine atom can undergo substitution reactions, allowing for the introduction of various functional groups, which can modify the compound's properties for specific applications.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, including:
- Anti-inflammatory Activity : Preliminary studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for the treatment of inflammatory diseases.
- Anticancer Properties : Research indicates that it could interact with cellular pathways involved in cancer progression, potentially leading to the development of new anticancer agents.
The mechanism of action is believed to involve binding to specific enzymes or receptors, altering their activity and influencing biological processes related to inflammation and cancer growth.
Material Science
In industry, this compound is explored for its potential use in developing new materials with specific electronic or optical properties. Its unique structure allows for:
- Modification of Electronic Properties : The incorporation of thiophene rings can enhance the electronic characteristics of materials, making them suitable for applications in organic electronics.
Case Study 1: Anti-inflammatory Effects
A study examining the anti-inflammatory properties of this compound found that it significantly reduced inflammatory markers in vitro. The results indicated that it could inhibit specific pathways involved in inflammation, suggesting its potential utility in treating conditions such as arthritis.
Case Study 2: Anticancer Activity
In another investigation focused on its anticancer properties, researchers observed that this compound induced apoptosis in cancer cell lines. The study highlighted its ability to disrupt cancer cell proliferation through targeted interactions with signaling pathways.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Nicotinamide derivatives are widely explored for their pharmacological and material science applications. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Methylpyridinyl () and pyridinylmethyl () substituents reduce steric hindrance, favoring interactions with flat binding pockets (e.g., ATP-binding sites in kinases) .
Synthetic Accessibility :
- The target compound requires multi-step synthesis involving brominated intermediates and hydroxy-thiophene precursors, as outlined in , whereas simpler derivatives like 5-bromo-N-isopropylnicotinamide () are synthesized in fewer steps .
Hypothetical Physicochemical Properties :
Biological Activity
5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide is a complex organic compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a bromine atom, a thiophene ring, and a nicotinamide moiety, which contribute to its unique biological properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | 5-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)pyridine-3-carboxamide |
| Molecular Formula | C15H17BrN2O2S |
| CAS Number | 2034563-64-7 |
The compound's structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the hydroxyl group and the thiophene ring may enhance its binding affinity to these targets, leading to alterations in enzymatic activities or receptor signaling pathways.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in critical metabolic pathways.
- Modulation of Receptor Activity: It could act as an agonist or antagonist at certain receptors, influencing cellular responses.
Biological Activity Studies
Research has indicated that this compound exhibits various biological activities. Below are summarized findings from relevant studies:
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance:
- In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating potent activity.
Flow cytometry analysis revealed that the compound induces apoptosis in these cell lines, suggesting a mechanism involving programmed cell death.
Anti-inflammatory Properties
Preliminary investigations suggest that this compound may possess anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Study on Anti-HIV Activity: A related compound demonstrated significant anti-HIV activity with low cytotoxicity, suggesting that modifications to the nicotinamide structure can yield potent antiviral agents .
- Tyrosinase Inhibition: Compounds with similar structural features have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production, showing promising results for skin-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
